Derazantinib Racemate
Overview
Description
Derazantinib Racemate is a multi-kinase inhibitor with potent activity against fibroblast growth factor receptors (FGFR) 1, 2, and 3. It is an orally bioavailable compound that has shown therapeutic potential in treating various cancers, particularly those with FGFR genetic aberrations, such as intrahepatic cholangiocarcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Derazantinib Racemate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, meeting the demands of pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
Derazantinib Racemate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted quinazoline derivatives .
Scientific Research Applications
Derazantinib Racemate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, migration, and apoptosis in various cell lines.
Medicine: Under clinical trials for treating cancers with FGFR genetic aberrations, such as intrahepatic cholangiocarcinoma, urothelial carcinoma, and gastric cancer .
Mechanism of Action
Derazantinib Racemate exerts its effects by inhibiting FGFR1, FGFR2, and FGFR3. This inhibition disrupts the FGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival. The compound also inhibits colony-stimulating factor receptor-1 (CSF1R), contributing to its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Pemigatinib: Another FGFR inhibitor used in treating FGFR2 fusion-positive cholangiocarcinoma.
Infigratinib: An FGFR inhibitor with similar applications in cancer treatment.
Erdafitinib: Targets FGFR1-4 and is used in treating urothelial carcinoma
Uniqueness
Derazantinib Racemate is unique due to its dual inhibition of FGFR and CSF1R, providing a broader anti-tumor activity compared to other FGFR inhibitors. This dual inhibition enhances its therapeutic potential, particularly in tumors with complex signaling pathways .
Properties
IUPAC Name |
6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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